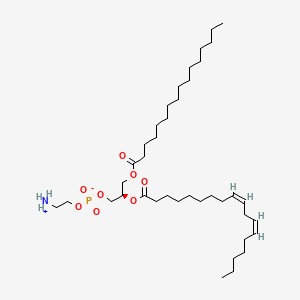
1-16:0-2-18:2-Phosphatidylethanolamine
Vue d'ensemble
Description
Phosphatidylethanolamine (PE), also known as 1-16:0-2-18:2-Phosphatidylethanolamine, is a class of phospholipids found in biological membranes . It is a glycerophospholipid in which a phosphorylethanolamine moiety occupies a glycerol substitution site . They are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate .
Synthesis Analysis
Phosphatidylethanolamines are synthesized by the addition of cytidine diphosphate - ethanolamine to diglycerides, releasing cytidine monophosphate . S-Adenosyl methionine can subsequently methylate the amine of phosphatidylethanolamines to yield phosphatidylcholines .
Molecular Structure Analysis
Phosphatidylethanolamine comprises a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group . The fatty acid chains in PE, with their varying degrees of saturation, impact the fluidity of the cell membrane .
Chemical Reactions Analysis
Phosphatidylethanolamine (16:0/18:1) is a phosphatidylethanolamine 34:1 in which the acyl group at C-1 contains 16 carbons and no double bonds while that at C-2 contains 18 carbons and 1 double bond .
Physical And Chemical Properties Analysis
As a polar head group, phosphatidylethanolamine creates a more viscous lipid membrane compared to phosphatidylcholine . For example, the melting temperature of di-oleoyl-phosphatidylethanolamine is -16 °C while the melting temperature of di-oleoyl-phosphatidylcholine is -20 °C .
Applications De Recherche Scientifique
Biomarker for Myocardial Infarction and Post-Myocardial Infarction-Heart Failure
Phosphatidylethanolamine (PE) has been identified as a potential biomarker for the development of post-myocardial infarction-heart failure (pMIHF) . The study found that PE could sufficiently differentiate between patients with myocardial infarction (MI) and pMIHF . This could potentially be used to predict and diagnose patients with pMIHF .
Role in Lipid Loaded Human Macrophages
Phosphatidylethanolamine plays a role in lipid loaded human macrophages . The study aimed to analyze plasmalogen related effects of enzymatically modified LDL (eLDL) and oxidatively modified LDL (oxLDL) in human monocyte derived macrophages . The observed changes in the saturated to mono-unsaturated fatty acid (SFA to MUFA) and saturated to poly-unsaturated fatty acid (SFA to PUFA) ratios in PE could represent a cellular reaction to produce more fluid membranes .
Quantification in Human Whole Blood
Phosphatidylethanolamine can be quantified in human whole blood . An analytical method for clinical research for the quantification of PEth 16:0/18:1 in human whole blood is reported . This could be useful in various clinical and research applications.
Role in Membrane Fluidity
Phosphatidylethanolamine plays a role in modulating membrane fluidity . The changes in the SFA to MUFA and SFA to PUFA ratios in PE could represent a cellular reaction to counteract the effect of decreased membrane fluidity by producing more fluid membranes .
Role in Inflammatory Mediators
Phosphatidylethanolamine has been proposed to function as a reservoir of precursors for inflammatory mediators . This could potentially play a role under conditions of metabolic stress .
Anti-Oxidative Properties
Phosphatidylethanolamine has been proposed to have anti-oxidative properties . This could potentially play a role under conditions of metabolic stress .
Mécanisme D'action
Target of Action
1-16:0-2-18:2-Phosphatidylethanolamine (PE) is a class of phospholipids found in biological membranes . The primary target of PE is the Lysophosphatidic Acid Receptor 6 (LPAR6) . LPAR6 plays a crucial role in the regulation of cellular processes, including cell proliferation and survival .
Mode of Action
PE interacts with its target, LPAR6, through a strong binding mechanism . This interaction leads to the regulation of the PI3K-Akt signaling pathway . The PI3K-Akt pathway is a critical intracellular signaling pathway that is involved in regulating the cell cycle and is directly related to cellular quiescence, proliferation, cancer, and longevity .
Biochemical Pathways
PE is synthesized by the addition of cytidine diphosphate-ethanolamine to diglycerides, releasing cytidine monophosphate . It plays a key role in maintaining membrane fluidity, which is crucial for cellular processes . PE is involved in lipid metabolism, influencing synthesis and breakdown, and participates in autophagy, a process essential for cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of PE involves its biosynthesis, distribution, metabolism, and excretion. It is formed biosynthetically by the action of a transferase, which exchanges a fatty acid from the sn-1 position of a phospholipid to the primary amine group of phosphatidylethanolamine . The distribution of PE is widespread, with high concentrations found in the nervous tissue and brain . The metabolism of PE is thought to be important in the heart
Result of Action
The interaction of PE with LPAR6 and the subsequent regulation of the PI3K-Akt signaling pathway can lead to a reduction in the consumption of adipose tissue in patients with cancer cachexia . This suggests that PE could potentially be used as a therapeutic agent to alleviate the symptoms of cachexia in cancer patients .
Action Environment
The action of PE can be influenced by various environmental factors. For instance, the concentration of PE in the Golgi apparatus is significantly higher compared to other vesicles containing very low-density lipoproteins . This suggests that the subcellular localization of PE could influence its action and efficacy.
Orientations Futures
Propriétés
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZNVZIRJWODIB-NHCUFCNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-16:0-2-18:2-Phosphatidylethanolamine | |
CAS RN |
26662-95-3, 97281-51-1 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26662-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphatidylethanolamines, soya | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PE(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



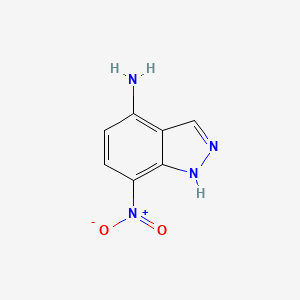
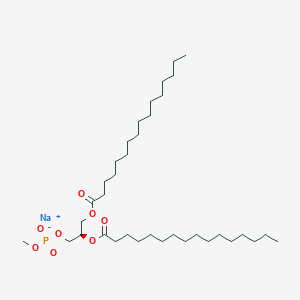
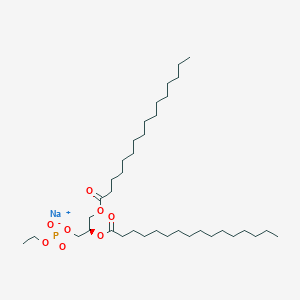
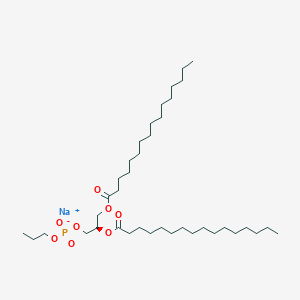

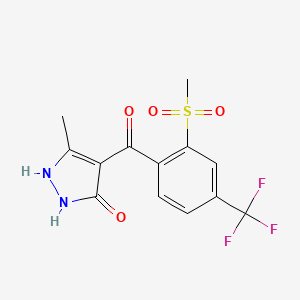
![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
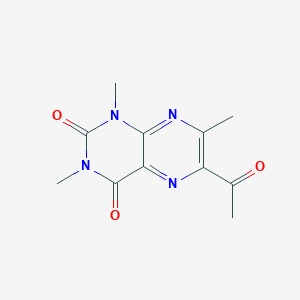
![[1,2-Bis(dicyclohexylphosphino)ethane]palladium(II) chloride](/img/structure/B6596539.png)

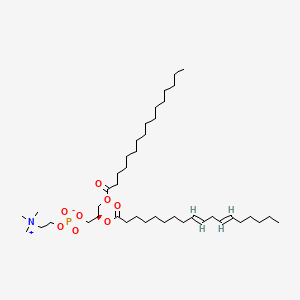

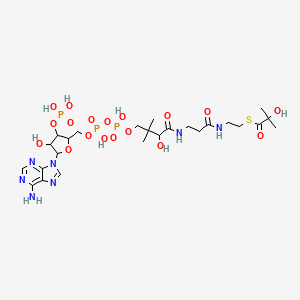
![1H,2H,3H,4H-benzo[g]quinazoline-2,4-dione](/img/structure/B6596580.png)